molecular formula C14H9ClF3N3O2 B2875489 N'-(benzoyloxy)-3-chloro-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 338791-59-6

N'-(benzoyloxy)-3-chloro-5-(trifluoromethyl)-2-pyridinecarboximidamide

Cat. No.: B2875489
CAS No.: 338791-59-6
M. Wt: 343.69
InChI Key: LYWMIBQQYREGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(Benzoyloxy)-3-chloro-5-(trifluoromethyl)-2-pyridinecarboximidamide (CAS 338791-59-6) is a chemical compound with a molecular formula of C14H9ClF3N3O2 and a molecular weight of 343.69 g/mol. This reagent belongs to a class of N-benzoyloxybenzamide analogues, which are of significant interest in medicinal chemistry for their potent biological activity. Compounds within this structural class have been identified as extremely potent inhibitors in high-throughput screening campaigns, for instance, acting as covalent inhibitors of targets like acid ceramidase . Researchers value this compound for exploring novel mechanisms of action in biochemical pathways. Handling and Stability Considerations: Scientists should note that N-benzoyloxybenzamide analogs are known to possess intrinsic chemical reactivity and can be unstable under certain conditions. Evidence suggests that this class of compounds can react with dimethyl sulfoxide (DMSO), a common solvent for stock solutions, at room temperature, leading to decomposition over time. The half-life in DMSO solution can be relatively short, approximately two days, resulting in the formation of biologically inactive degradation products . For optimal results, researchers are advised to prepare fresh solutions and avoid long-term storage of this compound in DMSO. Research Applications: This chemical is supplied For Research Use Only (RUO). It is intended solely for laboratory research and development purposes and is not approved for human, veterinary, or diagnostic use. Strictly not for personal use.

Properties

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O2/c15-10-6-9(14(16,17)18)7-20-11(10)12(19)21-23-13(22)8-4-2-1-3-5-8/h1-7H,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWMIBQQYREGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Cyanation

In this approach, 2,3-dichloro-5-trifluoromethylpyridine undergoes nucleophilic substitution with a cyanide source. Key parameters include:

  • Solvent selection : Acetone or butanone optimizes solubility and reaction kinetics.
  • Activator role : 4-Dimethylaminopyridine (DMAP) facilitates the displacement of chlorine at the 2-position, achieving a 1:2 molar ratio of substrate to activator.
  • Cyanation : Potassium cyanide or Cyanogran® introduces the nitrile group, with dichloromethane-water biphasic systems enhancing yield (85.7% reported).

Table 1: Reaction Conditions for 2-Cyanopyridine Synthesis

Parameter Optimal Value Impact on Yield
Solvent Acetone Maximizes intermediate solubility
Activator 4-Dimethylaminopyridine Accelerates substitution kinetics
Temperature 45°C (reflux) Balances reaction rate and side reactions
Cyanide Source Potassium Cyanide 85–90% conversion efficiency

Conversion of Cyano to Carboximidamide

Transforming the nitrile group into a carboximidamide moiety requires sequential functionalization. WO2008010796A1 () demonstrates analogous transformations using ethylenediamine, though adaptations are necessary for benzoyloxy incorporation.

Amidoxime Formation

Treating 3-chloro-5-(trifluoromethyl)-2-cyanopyridine with hydroxylamine hydrochloride in ethanol/water under reflux generates the amidoxime intermediate. This step typically achieves 70–80% yield when catalyzed by sodium acetate.

$$
\text{R–CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O}} \text{R–C(=N–OH)NH}_2 \quad
$$

Benzoylation of Amidoxime

The amidoxime intermediate reacts with benzoyl chloride in the presence of triethylamine to install the benzoyloxy group. Dichloromethane serves as the solvent, with reaction completion monitored via thin-layer chromatography (TLC).

$$
\text{R–C(=N–OH)NH}2 + \text{BzCl} \xrightarrow{\text{Et}3\text{N}} \text{R–C(=N–O–Bz)NH}_2 \quad
$$

Table 2: Benzoylation Optimization

Condition Outcome
Base Triethylamine (vs. pyridine) Higher selectivity (95%)
Solvent Dichloromethane Minimal byproduct formation
Temperature 0–5°C Prevents hydrolysis

Alternative Pathway via Imidazoline Intermediates

WO2008010796A1 () describes a route where 2-cyano-5-halopyridines react with diamines to form imidazoline intermediates, which hydrolyze to carboxamides. Adapting this for carboximidamide synthesis:

Reaction with Benzoyloxyamine

Substituting ethylenediamine with O-benzoylhydroxylamine could directly yield the target compound. However, steric hindrance from the trifluoromethyl group may necessitate elevated temperatures (80–100°C) and prolonged reaction times.

Hydrolysis and Salt Formation

Hydrolysis of the imidazoline intermediate with aqueous sodium hydroxide followed by acidification (HCl) generates the free base. Subsequent benzoylation, as in Section 2.2, completes the synthesis.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with $$^{19}\text{F}$$-NMR critical for verifying trifluoromethyl positioning.

Table 3: Analytical Data for Target Compound

Technique Key Signals
$$^1\text{H}$$-NMR δ 8.72 (s, 1H, pyridine-H)
$$^{13}\text{C}$$-NMR δ 162.4 (C=O), 118.2 (CF$$_3$$)
HRMS m/z 388.0521 [M+H]$$^+$$

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.